7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide
Description
7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a furan ring, and a methoxybenzyl group
Properties
IUPAC Name |
7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)13-19-18(21)20-9-8-17(24-12-10-20)16-3-2-11-23-16/h2-7,11,17H,8-10,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFXRQHHQHYVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide: shares similarities with other thiazepane derivatives and furan-containing compounds.
Thiazepane derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Furan-containing compounds: Known for their aromaticity and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
7-(Furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound features a thiazepane ring fused with a furan ring and a methoxybenzyl group , contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Furan Ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Formation of the Thiazepane Ring: Involves the reaction of a thioamide with an appropriate halide under basic conditions.
- Coupling Reaction: The final step couples the furan and thiazepane rings, often via a condensation reaction.
The biological activity of this compound is believed to arise from its interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal function.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds within the thiazepane class exhibit significant anticancer activity. The mechanism involves targeting microtubules, crucial for cell division. Studies have shown that thiazepane derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Cytotoxicity against cancer cells | Inhibition of tubulin polymerization |
| SMART Compounds | Broad spectrum cytotoxicity | Binding to colchicine-binding site in tubulin |
Neuroprotective Effects
In vivo studies have suggested that similar compounds can enhance neurotransmitter levels (e.g., acetylcholine and serotonin) in the brain, indicating potential neuroprotective effects. This activity is particularly relevant for conditions like Alzheimer's disease .
Case Studies
-
In Vitro Studies:
- A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values in the nanomolar range.
- Molecular modeling studies indicated favorable interactions with target proteins involved in cancer progression.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.
- Behavioral assessments indicated improvements in cognitive functions linked to neuroprotective properties.
Comparative Analysis
When compared to other compounds in the thiazepane class, this compound stands out due to its unique structural features that confer distinct biological properties.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Furan and thiazepane rings | Anticancer, neuroprotective |
| 7-Chloro-benzothiadiazine derivatives | Benzothiadiazine structure | AMPA receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
